molecular formula C22H21N3O2S B2707385 6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole CAS No. 1209917-99-6

6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2707385
CAS No.: 1209917-99-6
M. Wt: 391.49
InChI Key: CXXICWDAFHNKMQ-UHFFFAOYSA-N
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Description

6-[4-(2-Phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole is a synthetic chemical compound of interest in scientific research. This complex molecule features a benzothiazole core linked to a phenylcyclopropane moiety via a piperazine carbonyl bridge. The specific mechanism of action, pharmacological activity, and research applications for this compound are not currently detailed in the available scientific literature and require further investigation by qualified researchers. As with many specialized heterocyclic compounds, it may be utilized in medicinal chemistry for the exploration of new therapeutic agents, particularly in areas where benzothiazole and piperazine derivatives have shown relevance. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the specifications and applicability of this compound for their specific studies.

Properties

IUPAC Name

[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-21(16-6-7-19-20(12-16)28-14-23-19)24-8-10-25(11-9-24)22(27)18-13-17(18)15-4-2-1-3-5-15/h1-7,12,14,17-18H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXICWDAFHNKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole derivative with a piperazine compound in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of Phenylcyclopropane Group: The final step involves the acylation of the piperazine derivative with 2-phenylcyclopropanecarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure incorporates a benzothiazole ring fused with a piperazine moiety and a phenylcyclopropane carbonyl group. The synthesis typically involves multi-step reactions, including:

  • Formation of Amide Bonds : Using reagents such as acetic anhydride or chloroacetyl chloride.
  • Refluxing in Organic Solvents : Commonly in dimethylformamide to drive reactions to completion.

The molecular formula of the compound is C20H22N4O2SC_{20}H_{22}N_4O_2S, and its molecular weight is approximately 378.48 g/mol.

Biological Activities

Research indicates that benzothiazole derivatives, including this compound, have been extensively studied for their pharmacological properties. Notable applications include:

  • Anticancer Activity : Benzothiazole derivatives have shown promise in inhibiting tumor growth across various cancer cell lines. A study highlighted the synthesis of benzothiazole-piperazine hybrids that exhibited moderate to potent activity against breast and colon cancer cell lines .
  • Antimicrobial Properties : Compounds in this class have demonstrated significant antimicrobial effects against various bacterial strains, suggesting their utility in developing new antibiotics .
  • Anti-inflammatory Effects : The potential for anti-inflammatory applications has been noted, aligning with the broader pharmacological profiles of benzothiazole derivatives.

Case Study 1: Anticancer Screening

A library of novel benzothiazole-piperazine conjugates was synthesized and screened for anticancer activity. The results indicated that several compounds exhibited significant antiproliferative effects against human cancer cell lines, establishing a structure-activity relationship that correlates specific structural features with biological efficacy .

Case Study 2: Antimicrobial Activity

In vitro studies conducted on related piperazine derivatives demonstrated substantial antimicrobial activity against multiple bacterial strains. These findings support the hypothesis that modifications to the piperazine ring can enhance antimicrobial efficacy, making it a candidate for further exploration in antibiotic development .

Potential Therapeutic Applications

The diverse biological activities associated with 6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole suggest several therapeutic applications:

  • Cancer Treatment : Given its anticancer properties, further research could explore its effectiveness as part of combination therapies or as a standalone treatment for specific cancers.
  • Infection Control : Its antimicrobial properties may contribute to the development of new treatments for resistant bacterial infections.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. Molecular docking studies have shown that it can bind to the active sites of enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole with analogous compounds, emphasizing structural variations, synthesis pathways, and physicochemical properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Highlights Reference(s)
This compound C₂₄H₂₂N₃O₂S 424.52 Benzothiazole core, piperazine-carbonyl linker, 2-phenylcyclopropanecarbonyl substituent Acylation of 2-(piperazin-1-yl)benzothiazole with 2-phenylcyclopropanecarbonyl chloride
6-(4-{Pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole (BI69642) C₂₀H₁₇N₅O₂S 391.45 Pyrazolo-pyridine substituent instead of phenylcyclopropane Amide coupling between pyrazolo-pyridine carbonyl chloride and benzothiazole-piperazine
2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid C₁₇H₂₀N₃O₄S 362.43 Boc-protected piperazine, carboxylic acid at benzothiazole C6 Boc protection of piperazine followed by nucleophilic substitution
6-Amino-N-(4-(3-aminopropoxy)-2-(4-benzhydrylpiperazine-1-carbonyl)phenyl)hexanamide (7a) C₃₄H₄₃N₇O₄ 637.76 Benzhydryl-piperazine, hexanamide side chain Multi-step acylation and alkylation, purified via reverse-phase chromatography
2-(1-Piperazinyl)benzothiazole C₁₀H₁₁N₃S 205.28 Unsubstituted piperazine linked to benzothiazole Nucleophilic substitution of 2-chlorobenzothiazole with piperazine

Structural and Functional Insights

Core Modifications: The benzothiazole core is conserved across all analogs. Substituents at the C6 position (e.g., carboxylic acid in , hexanamide in ) influence solubility and target binding.

Synthesis Complexity :

  • The target compound requires precise acylation steps to install the cyclopropane moiety, whereas BI69642 involves simpler amide coupling. Boc-protected derivatives prioritize stability during synthesis.

Molecular weights vary significantly (205.28–637.76 g/mol), with larger analogs (e.g., 7a) likely exhibiting reduced bioavailability.

Biological Activity

The compound 6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole is a derivative of benzothiazole, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, particularly its anticancer properties, pharmacological effects, and underlying mechanisms.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Benzothiazole moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Piperazine ring : Commonly found in various pharmaceuticals, contributing to the compound's bioactivity.
  • Cyclopropanecarbonyl group : This moiety may enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those containing piperazine. For instance:

  • A study evaluated several benzothiazole-piperazine derivatives against a panel of 60 human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly against melanoma (LOX IMVI) cells .
  • Another investigation reported that compounds similar to this compound showed activity against various cancer cell lines such as HUH-7 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colon cancer) with GI50 values indicating potent anticancer effects .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Cell Proliferation : Compounds in this class have been shown to inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.

Pharmacological Profile

Beyond anticancer activity, the biological profile of this compound may include:

  • Antimicrobial Properties : Benzothiazoles are often explored for their antibacterial and antifungal activities.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, making them candidates for neurological disorders.

Case Studies and Research Findings

Several research findings underscore the importance of this compound:

StudyFindings
Significant anticancer activity against melanoma; selected for further concentration assays.
Active against multiple cancer cell lines with promising GI50 values.
Highlighted as a potential therapeutic agent due to its diverse pharmacological effects.

Q & A

Q. 1.1. What synthetic methodologies are recommended for synthesizing 6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Piperazine acylation using 2-phenylcyclopropanecarbonyl chloride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine to form the 4-(2-phenylcyclopropanecarbonyl)piperazine intermediate .
  • Step 2 : Coupling the intermediate to 6-carboxy-1,3-benzothiazole using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization .

Q. 1.2. How can researchers evaluate the antitumor efficacy of this compound in vitro?

  • Use the MTT assay to screen against cancer cell lines (e.g., MCF-7, HeLa, A549). IC50 values should be compared to positive controls like 5-fluorouracil (5-FU) .
  • Validate results with flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. 1.3. What analytical techniques are essential for characterizing this compound?

  • Structural confirmation : <sup>1</sup>H/<sup>13</sup>C NMR, ESI-MS, and elemental analysis .
  • Purity assessment : HPLC (>95% purity) and TLC (hexane/ethyl acetate) .
  • Crystallography : X-ray diffraction (if crystalline) to resolve stereochemistry .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Modify substituents :
    • Benzothiazole C6 position : Introduce electron-withdrawing groups (e.g., -NO2) to enhance cytotoxicity .
    • Piperazine moiety : Replace 2-phenylcyclopropane with fluorophenyl groups to improve target selectivity .
  • Assay iterations : Test derivatives against kinase panels (e.g., EGFR, VEGFR) to identify mechanistic pathways .

Q. 2.2. What strategies resolve contradictions between synthetic protocols and literature data?

  • Case study : If a CAS-registered derivative lacks published procedures (e.g., compounds 7–19 in ), replicate reactions using analogous conditions (e.g., DCM, DIEA) and validate via spectral comparison.
  • Troubleshooting : Adjust stoichiometry (e.g., 1.2 equiv. acylating agent) or solvent polarity (e.g., DMF → THF) to improve yields .

Q. 2.3. How can molecular docking elucidate this compound’s interaction with biological targets?

  • Target selection : Prioritize kinases (e.g., BRAF) or DNA repair enzymes (e.g., PARP-1) based on structural homology to benzothiazole derivatives .
  • Software : Use AutoDock Vina or Schrödinger Maestro with PDB structures (e.g., 4RZO for PARP-1).
  • Validation : Compare docking poses with mutagenesis data or co-crystallized ligands .

Q. 2.4. What in vivo models are suitable for assessing pharmacokinetics and toxicity?

  • Pharmacokinetics :
    • ADME profiling : Rodent studies with LC-MS/MS quantification of plasma/tissue concentrations .
    • Metabolite ID : HPLC-HRMS to detect phase I/II metabolites .
  • Toxicity :
    • Acute toxicity : OECD 423 guidelines (dose range: 50–500 mg/kg) .
    • Organ-specific effects : Histopathology of liver/kidney sections .

Q. 2.5. How do physicochemical properties (e.g., solubility, logP) impact formulation development?

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .
  • logP optimization : Introduce polar groups (e.g., -OH, -NH2) to reduce hydrophobicity (target logP <3) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) monitored by HPLC .

Methodological Considerations

Q. 3.1. Designing assays to probe non-antitumor bioactivities (e.g., anti-inflammatory, antimicrobial)

  • Anti-inflammatory : Carrageenan-induced paw edema (rat model) with COX-2 inhibition assays .
  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–) .

Q. 3.2. Addressing synthetic challenges in cyclopropane-piperazine coupling

  • Steric hindrance : Use microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics .
  • Byproduct mitigation : Add molecular sieves to absorb HCl generated during acylation .

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